molecular formula C14H17N3 B1467690 4-(4-Phenyl-1H-imidazol-1-yl)piperidine CAS No. 863257-52-7

4-(4-Phenyl-1H-imidazol-1-yl)piperidine

Cat. No.: B1467690
CAS No.: 863257-52-7
M. Wt: 227.3 g/mol
InChI Key: RGAFXEOPVNUDMQ-UHFFFAOYSA-N
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Description

4-(4-Phenyl-1H-imidazol-1-yl)piperidine is a chemical compound with the molecular formula C 14 H 17 N 3 and a molecular weight of 227.31 g/mol . Its CAS registry number is 863257-52-7 . While the specific research applications and detailed mechanism of action for this exact compound are not fully elaborated in the available literature, it is part of a significant class of piperidine derivatives. Scientific research indicates that structurally related 4-phenyl-4-(1H-imidazol-2-yl)-piperidine derivatives have been identified as a novel class of selective delta-opioid agonists . This suggests potential research applications for this compound class in neuropharmacology and receptor binding studies. Furthermore, piperidine derivatives are widely explored in medicinal chemistry for their potential as inhibitors of various biological targets . As with any research chemical, proper handling and storage are recommended. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-phenylimidazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-12(5-3-1)14-10-17(11-16-14)13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAFXEOPVNUDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization allows this compound to exert its effects precisely where needed, enhancing its therapeutic potential.

Biological Activity

4-(4-Phenyl-1H-imidazol-1-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by the imidazole and piperidine moieties, suggests potential interactions with various biological targets, particularly in the context of pharmacological applications.

The biological activity of this compound primarily involves its interaction with the cytochrome P450 enzyme system. This enzyme family plays a crucial role in the oxidative metabolism of many drugs and xenobiotics. The compound has been shown to inhibit specific cytochrome P450 enzymes, thereby influencing the metabolic pathways of various substrates within the cell.

Key Interactions

  • Enzyme Inhibition : The compound's ability to inhibit cytochrome P450 enzymes can lead to altered drug metabolism, which is critical in pharmacokinetics and drug-drug interactions.
  • Cell Signaling Modulation : It affects cellular processes by modulating signaling pathways related to oxidative stress and inflammation, impacting gene expression related to these pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

Antioxidant Activity

In animal models, lower doses of this compound have demonstrated antioxidant properties, enhancing cellular defenses against oxidative damage. This activity is particularly relevant in conditions associated with oxidative stress.

Anxiolytic and Antidepressant Effects

A series of derivatives derived from this compound have been evaluated for their affinities for opioid receptors. Notably, certain derivatives showed selective delta-opioid agonist activity, which correlates with anxiolytic and antidepressant-like effects in behavioral assays such as the mouse tail suspension test .

Study on Opioid Receptor Affinity

A study highlighted that specific derivatives of this compound exhibited high selectivity for delta-opioid receptors over mu and kappa receptors. The most potent derivative demonstrated a Ki value of 18 nM, indicating its potential as a therapeutic agent for anxiety and depression .

Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives has been explored extensively. A study found that imidazole-containing piperidine derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents .

PropertyDescription
Molecular Weight 196.26 g/mol
Solubility Soluble in organic solvents; limited solubility in water
Stability Relatively stable under standard laboratory conditions
Transport Mechanism Active transport across cell membranes via specific transporters

Scientific Research Applications

Medicinal Chemistry

4-(4-Phenyl-1H-imidazol-1-yl)piperidine derivatives have been investigated for their potential as selective delta-opioid receptor agonists. These compounds have shown promising results in enhancing analgesic effects while minimizing side effects associated with traditional opioids. A notable study reported that one derivative exhibited a K(i) of 18 nM and was significantly selective over mu- and kappa-opioid receptors, indicating its potential for development as a therapeutic agent in pain management .

Antimicrobial Activity

Research has highlighted the antibacterial properties of imidazole derivatives, including those related to piperidine structures. The presence of electron-withdrawing or electron-donating groups on the piperidine ring significantly influences antibacterial activity against both Gram-positive and Gram-negative bacteria. Such findings suggest that modifications to the structure could enhance efficacy against various pathogens .

Antiparasitic Activity

Similar compounds have demonstrated efficacy against malaria parasites, with structural modifications improving metabolic stability and aqueous solubility, crucial factors for in vivo efficacy . This indicates that this compound could be a candidate for further exploration in antiparasitic drug development.

Opioid Receptor Affinity

A series of studies have focused on the selective affinity of this compound derivatives for delta-opioid receptors. These studies indicate potential anxiolytic and antidepressant effects in animal models, further supporting the therapeutic promise of these compounds .

Antimicrobial Studies

Investigations into the antibacterial properties of imidazole derivatives have revealed that structural variations can significantly affect activity against various bacterial strains. These findings underscore the importance of chemical modifications in enhancing biological efficacy .

Antiparasitic Investigations

Research into similar imidazole-containing compounds has shown promising results against malaria parasites. Modifications aimed at improving solubility and metabolic stability are key factors in enhancing their therapeutic potential .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents (Imidazole/Piperidine) Molecular Formula Key Activity/Findings Reference
4-(4-Phenyl-1H-imidazol-1-yl)piperidine 4-Phenyl-1H-imidazol-1-yl on C4-piperidine C₁₄H₁₇N₃ Structural template; no explicit activity reported
4-Phenyl-4-(1H-imidazol-2-yl)piperidine (18a) 1H-Imidazol-2-yl and phenyl on C4-piperidine C₁₄H₁₵N₃ δ-opioid agonist (Kᵢ = 18 nM; >258-fold selectivity over μ-opioid)
4-(2-Keto-1-benzimidazolinyl)piperidine derivatives Benzimidazolinyl on C4-piperidine Varies Antileishmanial (IC₅₀: 7.06–84.6 µg/mL)
4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine Cyclopropylmethyl on imidazole N1 C₁₂H₂₀Cl₂N₃ Structural modification for enhanced lipophilicity
1-Benzyl-4-(1H-imidazol-4-yl)piperidine N1-Benzyl, imidazol-4-yl on C4-piperidine C₁₅H₁₈FN₃ No explicit activity; structural diversity

Structure-Activity Relationship (SAR) Insights

Imidazole Position and Substitution: The δ-opioid agonist 18a () demonstrates that a 1H-imidazol-2-yl group at C4-piperidine, combined with a phenyl group, confers high receptor affinity and selectivity. In contrast, 1H-imidazol-1-yl derivatives (e.g., the target compound) may exhibit distinct binding profiles due to altered nitrogen orientation .

Piperidine Modifications :

  • N-Benzylation (e.g., 1-benzyl derivatives in ) introduces steric bulk, which may reduce off-target interactions but could also limit solubility.
  • Antileishmanial benzimidazolinyl derivatives () highlight that replacing imidazole with benzimidazole enhances activity against Leishmania major, likely due to improved π-stacking or hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Strategies

Preparation of the Imidazole Intermediate

The 4-phenylimidazole moiety is typically synthesized by nucleophilic substitution or condensation reactions involving imidazole and phenyl-containing precursors. A common approach involves:

  • Nucleophilic substitution of 1H-imidazole with 4-halogenated phenyl derivatives (e.g., 4-fluorophenyl ethanone) under reflux conditions to yield 4-(phenyl)imidazole intermediates.
  • This step often uses polar aprotic solvents and may require a base to facilitate substitution.

For example, in related imidazole chemistry, refluxing 1-(4-fluorophenyl)ethan-1-one with 1H-imidazole yields 4′-(imidazol-1-yl)acetophenone, an intermediate that can be further functionalized.

Formation of the Piperidine Core

The piperidine ring can be introduced or modified via:

  • Nucleophilic substitution of piperidine derivatives with halogenated imidazole intermediates.
  • Alternatively, the piperidine may be functionalized first, followed by coupling with the imidazole moiety.

Industrial and patent literature suggests that piperidine derivatives are often prepared or functionalized by alkylation or amination reactions under controlled conditions.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvents Temperature Time Notes
Imidazole intermediate synthesis 1-(4-fluorophenyl)ethan-1-one + 1H-imidazole, base Ethanol or refluxing solvent Reflux (~78°C for ethanol) 6–12 hours Reflux under inert atmosphere recommended
Piperidine functionalization Piperidine + alkyl halide or amine derivative Dichloromethane, THF Room temperature to reflux 4–24 hours Use of strong base (e.g., NaH) may be required
Coupling reaction Imidazole intermediate + piperidine derivative + base/catalyst Dichloromethane, ethanol, or THF 40–80°C 12–24 hours Inert atmosphere; purification via chromatography

Purification and Verification

  • Purification is generally achieved by column chromatography followed by recrystallization to obtain high-purity product.
  • Characterization techniques include:
  • Reference spectra from structurally analogous piperidine-imidazole compounds are used for cross-validation.

Research Findings and Industrial Relevance

  • The synthetic routes described allow for modification of the phenyl or imidazole substituents, enabling the generation of analogs for pharmacological screening.
  • Industrial synthesis focuses on scaling up these reactions with optimized yields, employing continuous flow reactors and advanced purification methods such as preparative chromatography and crystallization.
  • Safety protocols are critical due to the use of strong bases and potentially hazardous solvents; handling under fume hoods with appropriate personal protective equipment is standard.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Typical Conditions Outcome/Notes
Imidazole intermediate synthesis Nucleophilic substitution 1-(4-fluorophenyl)ethan-1-one, 1H-imidazole, base Reflux in ethanol, inert atmosphere 4-(phenyl)imidazole intermediate formed
Piperidine derivative preparation Alkylation or amination Piperidine, alkyl halide, base Room temp to reflux in DCM or THF Functionalized piperidine ready for coupling
Coupling reaction N-alkylation/coupling Imidazole intermediate, piperidine derivative, base or catalyst 40–80°C, inert atmosphere Target compound 4-(4-Phenyl-1H-imidazol-1-yl)piperidine synthesized
Purification and characterization Chromatography, recrystallization Solvents for purification Ambient to low temperature High purity product confirmed by NMR, MS, CHN

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Phenyl-1H-imidazol-1-yl)piperidine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(2-haloalkyl)imidazole derivatives with piperidine precursors in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) at 60–80°C for 6–12 hours. Yield optimization may involve varying stoichiometry (1:1.2 molar ratio of imidazole to piperidine), temperature control, or microwave-assisted synthesis to reduce reaction time .
  • Key Data : Typical yields range from 18% to 45%, depending on substituent electronic effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity in imidazole-piperidine linkage?

  • Methodology : Use X-ray crystallography (SHELX programs for refinement ) combined with NMR spectroscopy. For crystallography, grow single crystals via slow evaporation in methanol/water. For NMR, analyze 1H^1H- and 13C^{13}C-NMR to distinguish imidazole C-1 vs. C-3 substitution patterns. Key diagnostic signals include imidazole protons (δ 7.2–8.1 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • Advanced Tip : Employ 2D NMR (e.g., NOESY) to confirm spatial proximity between imidazole and piperidine protons .

Q. What computational tools are suitable for predicting physicochemical properties (e.g., pKa, logP) of this compound?

  • Methodology : Use QSPR/QSAR software (e.g., ACD/Labs or MarvinSuite) with SMILES/InChI inputs. For example, predicted pKa = 13.23 (basic nitrogen in piperidine) and logP = 2.8, indicating moderate lipophilicity .
  • Validation : Compare computational predictions with experimental HPLC retention times or potentiometric titration data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its kinase inhibitory potential (e.g., p38 MAPK)?

  • Methodology : Synthesize analogs with variations in:

  • Imidazole substituents : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the phenyl ring to enhance binding affinity.
  • Piperidine modifications : Replace piperidine with morpholine or introduce methyl groups to modulate steric effects.
    Assess inhibitory activity via enzymatic assays (IC₀₀ values) and correlate with docking studies (AutoDock Vina) using kinase crystal structures (PDB: 1OUK) .
    • Data Interpretation : A 4-fluorophenyl analog showed 3-fold higher potency than the parent compound in p38 MAPK inhibition, likely due to improved hydrophobic interactions .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data?

  • Methodology :

  • Crystallography : Use SHELXL for high-resolution refinement to identify dominant conformers in the solid state .
  • Solution Studies : Perform variable-temperature NMR or molecular dynamics simulations (AMBER/GAUSS) to assess flexibility.
    • Case Example : X-ray data may show a planar imidazole ring, while NMR reveals dynamic puckering in solution due to solvent effects .

Q. How can target deconvolution be approached for this compound in phenotypic screens?

  • Methodology : Combine chemoproteomics (e.g., affinity chromatography with biotinylated probes) and CRISPR-Cas9 knockout screens. Validate hits via SPR or ITC binding assays.
  • Critical Analysis : Off-target effects on serotonin receptors (e.g., 5-HT₂A) have been observed in structurally related arylpiperidines, necessitating counter-screens .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across cell lines?

  • Methodology :

  • Contextual Factors : Check cell line-specific expression of metabolizing enzymes (e.g., CYP3A4) or transporters (e.g., P-gp).
  • Dose-Response Curves : Use Hill slope analysis to differentiate efficacy vs. toxicity thresholds.
    • Example : Variability in IC₀₀ values (e.g., 4 µM in HEK293 vs. 12 µM in HepG2) may arise from differences in membrane permeability or efflux pump activity .

Methodological Tables

Parameter Synthetic Optimization SAR Study Design
Key VariablesSolvent polarity, reaction timeSubstituent electronic effects
Analytical ToolsHPLC purity (>98%), 1H^1H-NMRDocking scores, IC₀₀ assays
Critical Data InterpretationYield vs. steric hindranceCorrelation of logP vs. activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Phenyl-1H-imidazol-1-yl)piperidine
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4-(4-Phenyl-1H-imidazol-1-yl)piperidine

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